Levemopamil

Descripción general

Descripción

Levemopamil es un compuesto novedoso que pertenece a la clase de bloqueadores de los canales de calcio de fenilalquilamina. Es conocido por su alta penetrabilidad a través de la barrera hematoencefálica y su potente acción antagonista en los receptores de serotonina 5-HT2 . Este compuesto ha mostrado ser prometedor en varias aplicaciones terapéuticas, particularmente en el tratamiento de la isquemia cerebral y el trauma .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de levemopamil típicamente involucra la reacción de un derivado de fenilalquilamina con reactivos apropiados bajo condiciones controladas. Un método común incluye el uso de una formulación tamponada para asegurar la solubilidad y la estabilidad . Las condiciones de reacción a menudo implican mantener un pH específico para evitar la precipitación y asegurar la eficacia del compuesto.

Métodos de producción industrial

La producción industrial de this compound involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad . La producción también enfatiza la importancia de tamponar la formulación para prevenir reacciones adversas como la flebitis .

Análisis De Reacciones Químicas

Tipos de reacciones

Levemopamil sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Las condiciones a menudo implican temperaturas controladas y niveles de pH para asegurar la ruta de reacción deseada .

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados.

Aplicaciones Científicas De Investigación

Neurological Applications

Levemopamil's primary application lies in its potential to treat cerebral disorders. Research indicates that it may improve cerebral blood flow, which is crucial in conditions such as stroke and brain trauma.

Case Study: Intracerebral Hemorrhage

A study conducted on rats demonstrated that this compound does not exacerbate intracerebral hemorrhage when administered shortly after the onset of bleeding. The study involved:

- Infusion of this compound (6 mg/kg) 30 minutes post-collagenase infusion to induce hemorrhage.

- Magnetic resonance imaging (MRI) was used to assess hemorrhagic areas.

Results:

- Hemorrhagic areas measured were significantly smaller in the this compound group compared to controls, suggesting a protective effect against increased hemorrhage size .

- The findings support further clinical trials for this compound in treating conditions like stroke and brain edema, where intracerebral hemorrhage may be a concern .

Endocrinological Applications

This compound, through its structural similarity to verapamil, has been investigated for its effects on insulin secretion and beta-cell preservation in Type 1 diabetes.

Clinical Trial Insights

Recent studies have explored the use of verapamil (and by extension, this compound) in preserving pancreatic function:

- A clinical trial involving 88 children with newly diagnosed Type 1 diabetes showed that daily oral administration of verapamil improved insulin secretion by approximately 30% over one year compared to a placebo group .

- This suggests that this compound could play a role in enhancing beta-cell function and reducing reliance on external insulin sources .

Comparative Applications

This compound's applications can be compared with those of other calcium channel blockers like verapamil. Below is a table summarizing their therapeutic uses:

Mecanismo De Acción

Levemopamil ejerce sus efectos bloqueando los canales de calcio dependientes del voltaje, específicamente los canales de calcio de tipo L . Esta acción previene la entrada de iones de calcio en las células, lo que reduce la excitabilidad celular y protege contra el daño isquémico. El compuesto también antagoniza los receptores de serotonina 5-HT2, lo que contribuye a sus efectos neuroprotectores .

Comparación Con Compuestos Similares

Levemopamil a menudo se compara con otros bloqueadores de los canales de calcio como verapamilo, nifedipina y diltiazem. Si bien todos estos compuestos comparten la capacidad de bloquear los canales de calcio, this compound es único en su alta penetrabilidad de la barrera hematoencefálica y su potente acción sobre los receptores de serotonina . Esto lo hace particularmente eficaz en el tratamiento de afecciones neurológicas.

Compuestos similares

Nifedipina: Un bloqueador de los canales de calcio de dihidropiridina utilizado principalmente para afecciones cardiovasculares.

Diltiazem: Un bloqueador de los canales de calcio de benzotiazepina con efectos tanto cardiovasculares como neuroprotectores.

Las propiedades únicas de this compound lo convierten en un compuesto valioso tanto en las aplicaciones de investigación como en las terapéuticas.

Actividad Biológica

Levemopamil is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. Its biological activity extends beyond cardiovascular effects, influencing various physiological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound exerts its effects by inhibiting L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells. By blocking these channels, this compound reduces intracellular calcium levels, leading to vasodilation and decreased myocardial oxygen demand. This mechanism is particularly beneficial in managing conditions associated with increased cardiac workload.

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 30% |

| Peak Plasma Concentration (Cmax) | 1-2 hours after administration |

| Half-life (T1/2) | 5-8 hours |

| Metabolism | Hepatic via cytochrome P450 enzymes |

| Excretion | Primarily renal |

This compound is metabolized in the liver, with its metabolites being less active than the parent compound. The drug's elimination half-life allows for once-daily dosing in many clinical scenarios.

Cardiovascular Effects

This compound's primary application is in cardiovascular health. It effectively lowers blood pressure and alleviates angina symptoms by:

- Vasodilation : Reducing vascular resistance.

- Decreasing Heart Rate : Through negative chronotropic effects.

- Improving Coronary Blood Flow : Enhancing oxygen delivery to myocardial tissues.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Research indicates that it can mitigate neuronal damage during ischemic events by stabilizing calcium influx and reducing excitotoxicity.

Case Study Example

A study conducted on patients with acute ischemic stroke demonstrated that administration of this compound resulted in improved neurological outcomes compared to control groups receiving standard care. The study highlighted significant reductions in infarct size and improvements in functional recovery metrics.

Antimicrobial Activity

Emerging research has explored this compound's potential antimicrobial effects. In vitro studies have shown that it exhibits activity against certain bacterial strains, suggesting a role as an adjunct therapy in infectious diseases.

Clinical Applications

This compound is utilized in various clinical settings:

- Hypertension Management : Effective as a monotherapy or in combination with other antihypertensives.

- Angina Pectoris : Reduces frequency and severity of anginal attacks.

- Potential Use in Neurological Disorders : Investigated for conditions such as stroke and neurodegenerative diseases due to its calcium-modulating effects.

Research Findings

Several studies have contributed to understanding this compound's biological activity:

- Cardiovascular Studies : Demonstrated consistent efficacy in lowering systolic and diastolic blood pressure.

- Neuroprotection : Highlighted its potential role in protecting against ischemic injury.

- Antimicrobial Studies : Suggested possible applications beyond cardiovascular health.

Propiedades

Número CAS |

101238-51-1 |

|---|---|

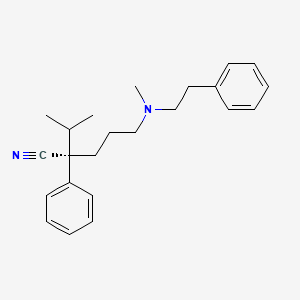

Fórmula molecular |

C23H30N2 |

Peso molecular |

334.5 g/mol |

Nombre IUPAC |

(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile |

InChI |

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/t23-/m0/s1 |

Clave InChI |

DWAWDSVKAUWFHC-QHCPKHFHSA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

SMILES isomérico |

CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

SMILES canónico |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride emopamil emopamil, (+)-isomer emopamil, (+-)-isomer emopamil, (-)-isomer levemopamil |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.